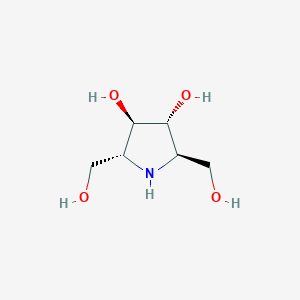

2,5-Dideoxy-2,5-imino-D-mannitol

Vue d'ensemble

Description

Le 2,5-Didésoxy-2,5-imino-D-mannitol est un iminosucre naturel qui a été isolé de diverses sources végétales. Il est connu pour son activité inhibitrice puissante contre les glycosidases, des enzymes qui jouent un rôle crucial dans l'hydrolyse des liaisons glycosidiques dans les glucides.

Mécanisme D'action

Target of Action

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) primarily targets α-glucosidase (α-GLU) . α-GLU is an enzyme that hydrolyzes starch and disaccharides by targeting terminal, non-reducing (1→4)-linked α-D-glucose residues to produce α-glucose . It is substrate selective .

Mode of Action

DMDP acts as a glycosidase inhibitor . Glycosidases are enzymes responsible for the cleavage of glycosidic bonds. DMDP, being a powerful inhibitor of these enzymes, associates with acidic amino acids at the active site . This interaction inhibits the normal function of the enzyme, thereby altering the biochemical processes that rely on the enzyme’s activity.

Biochemical Pathways

The inhibition of α-GLU by DMDP affects the carbohydrate processing pathways . These pathways are responsible for glycoprotein processing and the gastrointestinal breakdown of dietary carbohydrates . By inhibiting α-GLU, DMDP disrupts these pathways, leading to an accumulation of undigested carbohydrates and affecting energy metabolism.

Result of Action

The primary result of DMDP’s action is the inhibition of α-GLU , leading to the disruption of carbohydrate processing pathways . This can have various downstream effects depending on the specific biological context. For instance, DMDP has been shown to have antiviral properties by inhibiting viral DNA polymerase, thereby preventing viral replication .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Plusieurs approches synthétiques ont été développées pour la préparation du 2,5-Didésoxy-2,5-imino-D-mannitol. Une méthode courante implique la synthèse stéréospécifique à partir d'hémiacétals de sucres protégés. Ce processus comprend généralement la formation de N-tert-butanesulfinyl glycosylamines, suivie d'étapes de réduction et de déprotection . Une autre approche implique l'utilisation de dérivés de pyrrolidine, qui sont de puissants inhibiteurs des glycohydrolases .

Méthodes de production industrielle

Les méthodes de production industrielle du 2,5-Didésoxy-2,5-imino-D-mannitol ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être adaptées à la production à grande échelle avec une optimisation appropriée des conditions de réaction et des techniques de purification.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,5-Didésoxy-2,5-imino-D-mannitol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent facilitées par la présence de groupes hydroxyle et amino dans la molécule.

Réactifs et conditions courants

Oxydation: Des oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène peuvent être utilisés pour oxyder le 2,5-Didésoxy-2,5-imino-D-mannitol.

Réduction: Des réducteurs comme le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés pour réduire le composé.

Substitution: Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs comme les halogénoalcanes et les chlorures d'acyle.

Produits majeurs

4. Applications de la recherche scientifique

Le 2,5-Didésoxy-2,5-imino-D-mannitol a été largement étudié pour ses applications dans divers domaines scientifiques:

Chimie: Il est utilisé comme inhibiteur des glycosidases dans l'étude du métabolisme des glucides et des mécanismes enzymatiques.

Biologie: Le composé est utilisé dans la recherche en glycobiologie pour étudier le rôle des glycosidases dans les processus cellulaires.

Médecine: En raison de son activité inhibitrice contre les glycosidases, le 2,5-Didésoxy-2,5-imino-D-mannitol a des applications thérapeutiques potentielles dans le traitement de maladies telles que le diabète et les infections virales.

Industrie: Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action du 2,5-Didésoxy-2,5-imino-D-mannitol implique son interaction avec les glycosidases. Le composé mime l'état de transition de la rupture de la liaison glycosidique, inhibant ainsi l'activité de l'enzyme. Cette inhibition est obtenue par la formation d'un complexe stable entre le composé et le site actif de l'enzyme, empêchant l'hydrolyse des liaisons glycosidiques .

Applications De Recherche Scientifique

2,5-Dideoxy-2,5-imino-D-mannitol has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as a glycosidase inhibitor in the study of carbohydrate metabolism and enzyme mechanisms.

Biology: The compound is employed in glycobiology research to investigate the role of glycosidases in cellular processes.

Medicine: Due to its inhibitory activity against glycosidases, this compound has potential therapeutic applications in the treatment of diseases such as diabetes and viral infections.

Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Le 2,5-Didésoxy-2,5-imino-D-mannitol est unique parmi les iminosucres en raison de son activité inhibitrice spécifique contre les glycosidases. Des composés similaires comprennent:

2,5-Didésoxy-2,5-imino-D-glucitol: Un autre iminosucre présentant des propriétés inhibitrices similaires mais des caractéristiques structurales différentes.

2,5-Didésoxy-2,5-imino-D-glycero-D-manno-heptitol: Un dérivé d'heptitol présentant une activité inhibitrice des glycosidases.

1-Désoxynojirimycine: Un iminosucre bien connu présentant une activité inhibitrice puissante des glycosidases

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs configurations structurales et leurs cibles enzymatiques spécifiques.

Propriétés

IUPAC Name |

2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

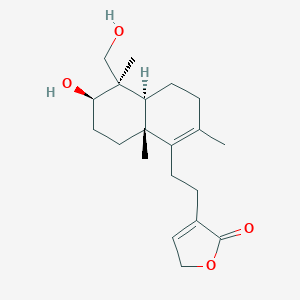

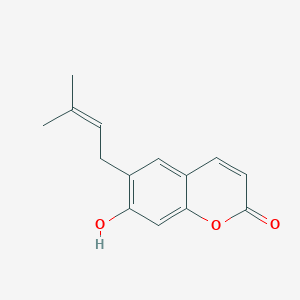

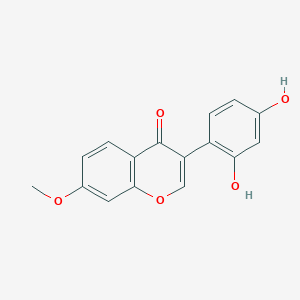

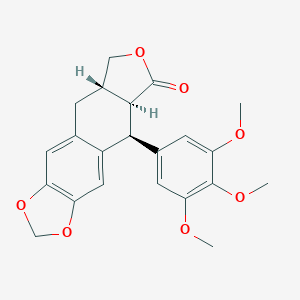

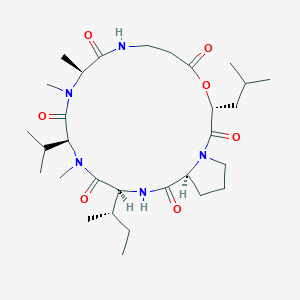

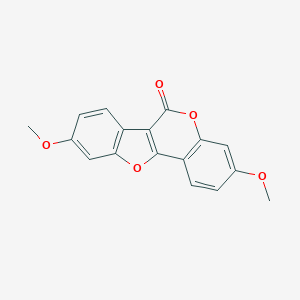

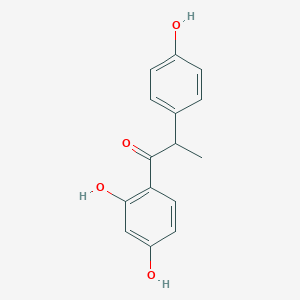

Feasible Synthetic Routes

A: DMDP primarily functions as a glycosidase inhibitor. [, , , , ] These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates. DMDP mimics the structure of the natural sugar substrate and binds to the active site of glycosidases, thereby blocking the enzyme's action. [, , ] This inhibition can disrupt various cellular processes that rely on glycosidases, such as carbohydrate metabolism and glycoprotein processing. [, , ]

A: DMDP demonstrates inhibitory activity against various glycosidases, including β-glucosidases, α-glucosidases, β-galactosidases, and α-L-fucosidases. [, , , , , , ] Notably, its inhibitory profile can vary depending on the specific enzyme and its source. [, , , ] For example, while DMDP effectively inhibits processing α-glucosidase I, it has minimal impact on processing α-glucosidase II. []

ANone: DMDP has the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol.

ANone: While the provided papers don't delve into specific spectroscopic details, researchers typically characterize DMDP using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help to confirm the structure, determine purity, and analyze the compound's behavior in various environments.

ANone: The provided research papers primarily focus on the biological activity and synthesis of DMDP. Information regarding its material compatibility and stability under various conditions isn't directly addressed. Further research is needed to explore these aspects.

ANone: DMDP is not generally recognized for having catalytic properties. Its primary mode of action revolves around inhibiting enzymes rather than catalyzing reactions.

ANone: While the provided research papers don't provide detailed information on computational studies concerning DMDP, these techniques are widely used in drug discovery. Researchers could employ molecular docking simulations to understand how DMDP interacts with the active site of various glycosidases. This information can guide the design of more potent and selective inhibitors.

A: Modifications to the DMDP structure can significantly influence its inhibitory potency and selectivity towards different glycosidases. [, , , , ] For instance, N-alkylation of DMDP generally reduces its inhibitory activity against various enzymes, except for α-glucosidase I. [] This suggests that the free nitrogen on the pyrrolidine ring plays a crucial role in binding to most target enzymes. [] Introducing different substituents at the C-1 position of DMDP can either enhance or diminish its inhibitory activity depending on the nature of the modification. [, ]

ANone: The provided research primarily focuses on DMDP's synthesis and biological activity. Data regarding its stability under various conditions and formulation strategies to improve its bioavailability is limited in the provided context.

ANone: The research papers provided primarily focus on the scientific aspects of DMDP, without delving into specific SHE (Safety, Health, and Environment) regulations. As with all chemical compounds, handling DMDP requires adherence to standard laboratory safety procedures and appropriate waste disposal protocols.

ANone: The provided research papers mainly focus on the in vitro activity and structural aspects of DMDP, with limited information on its PK/PD properties. Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and understand its in vivo activity and efficacy in different animal models.

A: DMDP has demonstrated antihyperglycemic effects in streptozotocin-induced diabetic mice. [] This effect might be partially attributed to its ability to increase plasma insulin levels and enhance glucose-induced insulin release from the pancreas. [] Further research is needed to fully elucidate the mechanism behind its antihyperglycemic action.

ANone: The provided research papers do not specifically address the development of resistance to DMDP. Understanding potential resistance mechanisms and cross-resistance with other glycosidase inhibitors requires further investigation.

ANone: While these aspects are crucial for a comprehensive understanding of DMDP, the provided research papers primarily focus on its synthesis, structure-activity relationship, and inhibitory activity against glycosidases. Further research is necessary to explore these additional aspects thoroughly.

A: DMDP was first isolated from the tropical plant Angylocalyx Pynaertii. [] Since its discovery, research on DMDP has expanded to explore its synthesis, biological activity, and potential therapeutic applications. [] The development of various synthetic routes to DMDP, including those utilizing readily available starting materials like D-mannitol and L-xylose, marks a significant achievement in the field. [, ]

A: Research on DMDP bridges several disciplines, including organic chemistry, biochemistry, and pharmacology. [] Its role as a glycosidase inhibitor makes it a valuable tool in glycobiology research, aiding in the study of carbohydrate-processing enzymes and their functions. [, ] Furthermore, its potential therapeutic applications, particularly in the context of diabetes, highlight the importance of collaborative efforts between chemists, biologists, and clinicians to further explore its therapeutic potential. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)

![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B190945.png)